molecular formula C25H27N3O4 B11015332 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide

Cat. No.: B11015332
M. Wt: 433.5 g/mol
InChI Key: ZWANYSPCZKBIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid molecule combining a 7-methoxy-4-methylcoumarin core with a substituted benzimidazole moiety linked via a propanamide bridge. Its molecular formula is C₂₅H₂₇N₃O₄, with a molecular weight of 433.5 g/mol. The structural complexity of this compound necessitates advanced characterization techniques, including X-ray crystallography (e.g., SHELX programs ) and spectroscopic methods (¹H/¹³C NMR, IR) .

Properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]propanamide

InChI

InChI=1S/C25H27N3O4/c1-15(2)28-20-8-6-5-7-19(20)27-23(28)14-26-24(29)10-9-17-12-18-16(3)11-25(30)32-22(18)13-21(17)31-4/h5-8,11-13,15H,9-10,14H2,1-4H3,(H,26,29)

InChI Key

ZWANYSPCZKBIKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCC3=NC4=CC=CC=C4N3C(C)C

Origin of Product

United States

Chemical Reactions Analysis

The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed would vary based on the reaction type.

Scientific Research Applications

    Medicinal Chemistry: Investigating its pharmacological properties, such as anticancer or antimicrobial activity.

    Biological Studies: Assessing its effects on cellular processes or biological pathways.

    Materials Science: Exploring its use in materials, sensors, or catalysts.

Mechanism of Action

The exact mechanism remains elusive due to limited research. it likely interacts with specific molecular targets or pathways, affecting cellular functions.

Biological Activity

The compound 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide is a synthetic derivative characterized by its unique structural features, which combine chromen and benzimidazole moieties. This article explores the biological activities of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O4C_{20}H_{24}N_{4}O_{4}, with a molecular weight of 384.4 g/mol. The structure features a chromenone core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this one exhibit significant anticancer activity. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, chromen derivatives have been shown to induce caspase-dependent apoptosis in various cancer cell lines .

Anti-inflammatory Effects

The compound has also been linked to anti-inflammatory activities. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in animal models. This property is particularly relevant for conditions such as arthritis and chronic inflammatory diseases .

Antimicrobial Activity

Preliminary investigations suggest that the compound may possess antimicrobial properties. Its structural components allow for interaction with microbial enzymes or cellular structures, potentially disrupting their function .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
  • Receptor Interaction : It may bind to receptors on cell membranes, altering signaling pathways that lead to cell proliferation or apoptosis.
  • Cell Cycle Interference : By disrupting tubulin dynamics, it can prevent proper mitotic spindle formation, leading to cell cycle arrest.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, a comparison with structurally similar compounds is necessary:

Compound NameMolecular FormulaUnique Properties
3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acidC14H12O5Hydroxyl group enhances solubility
3-(7-methoxy-4-methyl-coumarin)C16H14O4Exhibits strong fluorescence properties
N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanoic acidC15H18N2O2Known for its anti-cancer properties

This table highlights how variations in structure can influence biological activity, emphasizing the potential therapeutic applications of the target compound.

Study 1: Anticancer Activity

In a study published in Frontiers in Chemistry, researchers evaluated the anticancer effects of various chromen derivatives, including those similar to our compound. Results indicated significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis and cell cycle arrest .

Study 2: Anti-inflammatory Effects

A study conducted on animal models demonstrated that the compound reduced levels of inflammatory markers significantly compared to controls. The findings suggest that it could be a promising candidate for treating inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₅H₂₇N₃O₄ 433.5 Isopropyl-benzimidazole High lipophilicity; potential kinase inhibition; enhanced metabolic stability
3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide C₁₉H₁₈N₂O₄ 338.36 Pyridin-4-yl Higher solubility; π-π interactions with aromatic targets
3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide C₂₅H₂₇N₃O₄ 433.5 Methyl-benzimidazole Reduced lipophilicity; similar molecular weight but lower steric hindrance
3-(3-Chloro-1,2-oxazol-5-yl)-N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide C₂₁H₁₄Cl₂N₂O₄ 429.2 Chloro-oxazolyl, chlorophenyl Halogen-bonding capability; higher electronegativity; potential toxicity concerns
Key Differences and Implications
  • The pyridin-4-yl analogue lacks the benzimidazole’s planar aromatic system, diminishing π-π stacking interactions but offering better solubility (e.g., ~2.5 mg/mL in PBS).
  • Biological Activity: Benzimidazole derivatives are known for kinase inhibition (e.g., VEGF-R2), where the isopropyl group may enhance binding pocket occupancy .
  • Synthetic Complexity :

    • The target compound’s synthesis likely involves coupling a coumarin-acid chloride with a benzimidazole-methylamine intermediate, analogous to methods described for hydrazinyl-coumarins .
    • In contrast, the pyridin-4-yl derivative may utilize simpler amidation steps due to the smaller substituent.
Research Findings
  • Crystallographic Insights :

    • X-ray studies using SHELX and ORTEP-3 could reveal hydrogen-bonding patterns critical for stability. For example, the coumarin carbonyl may form intermolecular H-bonds with benzimidazole NH groups, as seen in related N,O-bidentate systems .
    • Graph set analysis of crystal packing may predict solubility and melting points.
  • Pharmacokinetic Predictions :

    • The isopropyl group in the target compound may reduce CYP450-mediated metabolism compared to methyl analogues, extending half-life .

Preparation Methods

Chromone Core Synthesis

The chromone scaffold (7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl) is synthesized via cyclization reactions. The Kostanecki-Robinson method is commonly employed, utilizing resorcinol derivatives and β-keto esters under acidic conditions . For this compound, 5-methoxyresorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid to form 7-methoxy-4-methylcoumarin-2-one. Subsequent iodination at the 6-position introduces a reactive site for later functionalization.

Key Reaction Conditions :

  • Temperature : 80–100°C

  • Catalyst : H2SO4 (98%)

  • Yield : 68–72%

StepReagentsConditionsYield (%)
Cyclization5-Methoxyresorcinol, Ethyl acetoacetateH2SO4, 90°C, 6h70
IodinationI2, HNO3Reflux, 3h65

Benzimidazole Moiety Preparation

The [1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl group is synthesized through a two-step process:

  • Benzimidazole Formation : Condensation of o-phenylenediamine with glycolic acid under HCl catalysis yields 2-hydroxymethylbenzimidazole .

  • N-Alkylation : The hydroxyl group is replaced with an isopropyl group using isopropyl bromide in DMF with K2CO3 as a base .

Optimization Insights :

  • Alkylation efficiency improves with phase-transfer catalysts like tetrabutylammonium bromide (yield increase from 55% to 82%) .

  • Microwave-assisted synthesis reduces reaction time from 12h to 45 minutes .

Propanamide Linker Assembly

The propanamide bridge connects the chromone and benzimidazole units. The iodinated chromone intermediate undergoes a Heck coupling with acryloyl chloride to introduce a propenoate side chain, which is subsequently reduced to propanamide using LiAlH4 .

Critical Parameters :

  • Coupling Agent : Pd(OAc)2/PPh3

  • Solvent : DMF:H2O (9:1)

  • Yield : 58%

Final Coupling and Purification

The benzimidazole derivative is coupled to the propanamide-chromone intermediate via amide bond formation . EDCl/HOBt-mediated coupling in anhydrous DCM achieves 76% yield after column chromatography .

Purification Methods :

  • Column Chromatography : Silica gel (hexane:EtOAc 3:1)

  • Crystallization : Ethanol/water (4:1)

Analytical Characterization

Spectroscopic Data :

  • 1H NMR (500 MHz, CDCl3): δ 7.82 (s, 1H, chromone H-5), 3.90 (s, 3H, OCH3), 2.41 (s, 3H, CH3) .

  • HPLC : Purity >98% (C18 column, MeOH:H2O 70:30) .

Thermal Analysis :

  • Melting Point : 214–216°C

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

The synthesis of this compound involves multi-step organic reactions, including coupling between coumarin and benzimidazole moieties. Key methodological considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetone) are often used for nucleophilic substitution or condensation reactions .
  • Catalysts : Base catalysts like potassium carbonate may facilitate esterification or etherification steps .
  • Temperature control : Reflux conditions (70–100°C) are typical for promoting reaction completion while minimizing side products .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures can isolate the final product.
    Note: While general protocols exist, empirical optimization (e.g., varying molar ratios or reaction times) is critical due to limited published data on this specific compound .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

A combination of techniques is required for structural elucidation:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can confirm proton environments and carbon frameworks, particularly for the coumarin (2-oxo-2H-chromene) and benzimidazole groups .
  • Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, resolving hydrogen-bonding networks, and validating stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula accuracy .

Q. How can researchers assess the preliminary biological activity of this compound against relevant pharmacological targets?

Initial screening should focus on:

  • Enzyme inhibition assays : Test interactions with kinases or proteases, given the benzimidazole group’s affinity for ATP-binding pockets .
  • Cytotoxicity profiling : Use cell viability assays (e.g., MTT) on cancer cell lines, comparing IC50 values to established drugs .
  • Molecular docking : Predict binding modes with targets like DNA topoisomerases or antimicrobial enzymes using software such as AutoDock .

Advanced Research Questions

Q. How should researchers address discrepancies in biological activity data observed across different assay conditions?

Contradictions in activity data (e.g., varying IC50 values) may arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to reduce noise .
  • Solubility issues : Use co-solvents (e.g., DMSO ≤0.1%) or surfactants to improve compound dispersion .
  • Metabolic instability : Include liver microsome stability assays to assess degradation rates .
  • Statistical validation : Apply Design of Experiments (DoE) to identify critical variables (e.g., pH, temperature) influencing activity .

Q. What computational and experimental approaches are recommended to elucidate the hydrogen-bonding interactions influencing this compound’s stability and reactivity?

Hydrogen-bonding analysis is critical for understanding crystallinity and solubility:

  • Graph Set Analysis : Categorize H-bond motifs (e.g., chains, rings) using crystallographic data to predict packing efficiency .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with H-bond strength .
  • Molecular Dynamics Simulations : Model solvation effects in aqueous vs. nonpolar environments .

Q. What strategies can be employed to establish a robust structure-activity relationship (SAR) for derivatives of this compound?

SAR development requires systematic modification and comparison:

  • Derivative synthesis : Introduce substituents (e.g., halogens, alkyl chains) at the coumarin 4-methyl or benzimidazole N-propanamide positions .
  • Activity benchmarking : Compare analogs against a reference dataset (see table below).
  • Multivariate analysis : Use Principal Component Analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity .
Derivative StructureModification SiteKey Activity ChangeReference
4-Ethyl coumarin analogCoumarin C4↑ Anticancer activity
Halogenated benzimidazoleBenzimidazole C2↑ Antimicrobial potency
Methoxy → hydroxy substitutionCoumarin C7↓ Solubility, ↑ cytotoxicity

Methodological Notes

  • Data Gaps : Limited empirical data on this specific compound necessitates extrapolation from structurally similar analogs .
  • Ethical Compliance : Biological testing must adhere to institutional guidelines for in vitro/in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.